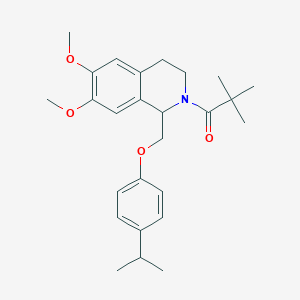
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound characterized by its unique benzothiadiazine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Benzothiadiazine Core: The initial step involves the cyclization of a suitable precursor to form the benzothiadiazine ring. This can be achieved through the reaction of a sulfonamide with a chlorinated aromatic compound under basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction. This involves reacting the benzothiadiazine intermediate with an acyl chloride or anhydride in the presence of a base.
Ethoxylation: The final step involves the introduction of the ethoxy group on the phenyl ring. This can be achieved through an etherification reaction using an appropriate ethylating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies on its biological effects can lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug discovery. Its structural features may interact with specific biological targets, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its potential chemical stability and functional properties.
Mécanisme D'action
The mechanism of action of 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-ethoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiadiazine ring could mimic natural substrates or inhibitors, leading to competitive or non-competitive inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-phenylacetamide: Lacks the ethoxy group, which may affect its solubility and biological activity.
2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the ethoxy group in 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(4-ethoxyphenyl)acetamide distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and biological interactions, making it a unique candidate for various applications.
Propriétés
Numéro CAS |
53971-23-6 |
|---|---|
Formule moléculaire |
C17H17N3O4S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O4S/c1-2-24-13-9-7-12(8-10-13)18-17(21)11-16-19-14-5-3-4-6-15(14)25(22,23)20-16/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Clé InChI |
SHYODFKKUCAJPF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorophenyl)methyl]-N-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11218681.png)
![6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11218688.png)
![1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11218698.png)
![4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11218700.png)
![3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11218702.png)
![7-(4-fluorophenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11218705.png)
![7-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11218710.png)
![N-(3-chlorobenzyl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11218711.png)


![5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11218724.png)
![1-(2,5-Dimethylphenyl)-4-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}piperazine](/img/structure/B11218743.png)
![Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11218746.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11218748.png)
